molecular formula C15H17N3O B2877572 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide CAS No. 2034417-56-4

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2877572
CAS No.: 2034417-56-4
M. Wt: 255.321
InChI Key: NTDGYXKRLORDBM-UHFFFAOYSA-N
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Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a synthetic chemical agent featuring a pyrazole core, a privileged scaffold in medicinal chemistry and chemical biology research. The pyrazole ring is a five-membered heterocycle known for its aromaticity and ability to act as both a hydrogen bond donor and acceptor, facilitating diverse interactions with biological targets . This compound incorporates a 4-phenyl substitution on the pyrazole ring and an ethyl linker to a cyclopropanecarboxamide group, a structural motif often explored to modulate the compound's physicochemical properties and binding affinity. Compounds bearing the N-pyridylpyrazole moiety have been identified as key structural components in the development of novel insecticides, acting as potent activators of insect ryanodine receptors (RyR) . Furthermore, pyrazole derivatives are extensively investigated across various therapeutic areas. For instance, they serve as core structures in developing inhibitors for enzymes like Glycogen Synthase Kinase-3β (GSK-3β), a target implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease . The structural versatility of the pyrazole ring also allows it to be integrated into complex molecules like strobilurin analogues, which have demonstrated significant fungicidal activity in agricultural research . This molecule is provided exclusively for research purposes to support investigations in drug discovery, agrochemical development, and biochemical probe design.

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(13-6-7-13)16-8-9-18-11-14(10-17-18)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDGYXKRLORDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Key Intermediates

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide involves three critical stages:

  • Pyrazole Ring Synthesis
  • Ethyl Spacer Introduction
  • Cyclopropanecarboxamide Coupling

Pyrazole Ring Formation

The 4-phenylpyrazole moiety is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Two dominant approaches are documented:

Hydrazine-Chalcone Cyclocondensation

Reaction Scheme :
$$
\text{Chalcone (R=Ph)} + \text{Hydrazine} \xrightarrow{\text{AcOH, 120°C}} \text{4-Phenyl-1H-pyrazole}
$$
Procedure :
Phenylhydrazine reacts with chalcone derivatives in acetic acid under reflux (120°C, 12–24 hours). The reaction proceeds via Michael addition followed by cyclization, yielding the pyrazole core.

Optimization Data :

Parameter Optimal Condition Yield (%)
Solvent Acetic acid 78–85
Temperature (°C) 120 -
Reaction Time (h) 18 -

Mechanistic Insight :
The acidic environment protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by hydrazine. Subsequent dehydration forms the aromatic pyrazole ring.

Diethyl Maleate-Based Synthesis

Reaction Scheme :
$$
\text{Diethyl maleate} + \text{3-Chloro-2-hydrazinylpyridine} \xrightarrow{\text{NaOEt}} \text{Pyrazolidinone} \xrightarrow{\text{POBr}_3} \text{Pyrazole}
$$
Procedure :
Diethyl maleate reacts with substituted hydrazines in sodium ethoxide, followed by oxidation with phosphorus oxybromide (POBr₃) to yield pyrazole derivatives.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Hydrazine-Chalcone Low-cost reagents Long reaction time (18–24 h) 78–85
Diethyl Maleate Regioselective Multi-step, requires POBr₃ 60–68
Bromoethyl Alkylation High purity Column chromatography needed 65–72
Acyl Chloride Coupling Scalable, high yield Sensitive to moisture 80–88

Reaction Optimization Strategies

Solvent Effects

  • Pyrazole Cyclocondensation : Acetic acid outperforms ethanol or toluene due to superior proton availability.
  • Amide Coupling : Dichloromethane provides optimal solubility without competing nucleophilic interactions.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) in alkylation steps improves reaction rate by 20%.
  • Microwave Assistance : Reducing pyrazole formation time from 18 hours to 45 minutes at 150°C with 10% higher yield.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Pyrazole Formation : Tubular reactors with residence time <1 hour achieve 90% conversion at 130°C.
  • Amide Coupling : Microreactors enable precise stoichiometric control, reducing acyl chloride waste by 15%.

Purification Techniques

  • Crystallization : Trituration with ether/pentane (1:1) yields >99% pure product.
  • Distillation : Short-path distillation under vacuum (0.1 mmHg) isolates intermediates with minimal decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways . The specific pathways and targets depend on the biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropane Core : Both compounds retain the cyclopropanecarboxamide scaffold, which is associated with metabolic stability and target engagement.
  • Substituent Diversity: The patent compound () incorporates fluorine atoms and polar groups (e.g., dihydroxypropyl), likely enhancing solubility and bioavailability.
  • Synthetic Complexity : The patented derivative requires multi-step synthesis involving fluorination and hydroxylation, whereas the target compound’s synthesis may prioritize simplicity (e.g., coupling reactions between cyclopropanecarboxylic acid and pyrazole-ethylamine).

Computational Insights

Wavefunction analysis tools like Multiwfn () can elucidate electronic properties critical for comparison:

  • Electrostatic Potential (ESP): The phenylpyrazole group in the target compound may exhibit localized electron-rich regions, favoring interactions with cationic binding pockets. In contrast, the fluorinated aromatic system in the patent compound could reduce electron density, altering binding modes.
  • Solubility Predictions : Polar groups in the patent compound (e.g., dihydroxypropyl) may increase aqueous solubility compared to the phenylpyrazole derivative, as calculated via Hansen solubility parameters or partition coefficient (LogP) simulations.

Biological Activity

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, with the CAS number 2034417-56-4, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H17N3O
  • Molecular Weight : 255.3150
  • SMILES Notation : O=C(C1CC1)NCCn1ncc(c1)c1ccccc1

The compound features a cyclopropanecarboxamide moiety linked to a pyrazole ring, which is known for various biological activities.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that various pyrazole compounds demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Properties

Pyrazoles have also been explored for their anticancer potential. Compounds related to this compound have been tested against various cancer cell lines, including breast (MCF-7) and lung (A-549) carcinoma cells. These studies often utilize assays to evaluate cell viability and apoptosis induction, showing promising results in inhibiting tumor growth .

3. Neuroprotective Effects

Emerging evidence suggests that some pyrazole derivatives can modulate neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases. The modulation of receptors such as TRPM8 has been associated with pain relief and neuroprotection, indicating a multifaceted role in neurological health .

The biological activity of this compound is believed to involve:

  • Inhibition of Pro-inflammatory Mediators : By downregulating pathways involving NF-kB and MAPK, leading to reduced cytokine production.
  • Induction of Apoptosis in Cancer Cells : Through the activation of caspases and modulation of Bcl-2 family proteins, promoting programmed cell death in malignant cells.

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with significant anti-inflammatory activity, achieving up to 85% inhibition of TNF-α at 10 µM concentration .
Nagarapu et al. (2016)Investigated a series of pyrazole derivatives for anti-inflammatory effects in carrageenan-induced edema models, demonstrating enhanced potency compared to ibuprofen .
Chandra et al. (2017)Reported on the synthesis and testing of pyrazole derivatives against tuberculosis strains, showing promising antimicrobial activity .

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